3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is an organic compound that features a bromine atom attached to a benzamide structure, which is further linked to a piperidine ring substituted with a tetrahydro-2H-pyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Benzamide: : The synthesis begins with the bromination of benzamide. Benzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position.
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Formation of Piperidine Intermediate: : The next step involves the formation of the piperidine intermediate. This is achieved by reacting 4-piperidinemethanol with tetrahydro-2H-pyran under acidic conditions to form the desired piperidine derivative.
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Coupling Reaction: : The final step is the coupling of the brominated benzamide with the piperidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of 3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the bromination step and automated systems for the coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation and Reduction: : The piperidine and tetrahydro-2H-pyran rings can undergo oxidation and reduction reactions. For instance, the piperidine ring can be oxidized to form a piperidone derivative.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Substitution: Formation of azide derivatives or thiol-substituted compounds.
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate.
Biology
The compound can be used in the development of bioactive molecules. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features may allow it to interact with specific receptors or enzymes, leading to therapeutic effects.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions makes it valuable for creating a variety of drug candidates.
Mechanism of Action
The mechanism of action of 3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, compounds of this nature may interact with proteins or enzymes, inhibiting or modulating their activity. The piperidine and tetrahydro-2H-pyran rings could facilitate binding to hydrophobic pockets in proteins, while the bromine atom might participate in halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(piperidin-4-ylmethyl)benzamide: Lacks the tetrahydro-2H-pyran group, which may affect its binding properties and biological activity.
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide: Lacks the bromine atom, which could reduce its reactivity in substitution reactions.
3-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical reactivity and biological interactions.
Uniqueness
The presence of both the bromine atom and the tetrahydro-2H-pyran group in 3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide makes it unique. The bromine atom provides a site for further functionalization, while the tetrahydro-2H-pyran group may enhance its binding affinity and specificity in biological systems.
This compound’s unique combination of functional groups and structural features makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFQPVHIFARLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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